Azetidin-3-amine dihydrochloride

Description

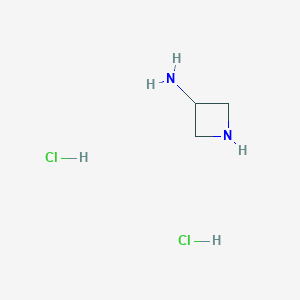

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSDLMAZIRAMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542111 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-89-4 | |

| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Azetidin-3-amine Dihydrochloride: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle have made it an attractive component for modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] Azetidin-3-amine dihydrochloride (CAS No: 102065-89-4), a key building block, provides a strategic entry point for the incorporation of this valuable moiety. This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Chemical and Physical Properties

Azetidin-3-amine dihydrochloride is a stable, crystalline solid that serves as a convenient precursor to the free base, which can be liberated in situ or in a separate step for subsequent reactions.

Key Identifiers and Physicochemical Data

A comprehensive summary of the key properties of Azetidin-3-amine dihydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 102065-89-4 | |

| Molecular Formula | C₃H₁₀Cl₂N₂ | |

| Molecular Weight | 145.04 g/mol | |

| IUPAC Name | azetidin-3-amine;dihydrochloride | |

| Appearance | White to off-white solid | |

| Melting Point | Data not available; Azetidine hydrochloride melts at >300 °C | [3] |

| Solubility | Slightly soluble in water. Solubility in organic solvents is generally low for the dihydrochloride salt; the free base exhibits greater solubility in polar organic solvents. | [General knowledge] |

| Stability | Stable under recommended storage conditions (room temperature, inert atmosphere, dark place) |

Part 2: Synthesis and Purification

The synthesis of Azetidin-3-amine dihydrochloride is typically achieved through the deprotection of a suitable N-protected precursor. The most common and industrially scalable route involves the acidic hydrolysis of 1-Boc-3-aminoazetidine.

Synthetic Workflow: From N-Boc Precursor to Dihydrochloride Salt

The following diagram illustrates the straightforward synthetic pathway.

Caption: Synthetic workflow for Azetidin-3-amine dihydrochloride.

Detailed Experimental Protocol: Synthesis of Azetidin-3-amine Dihydrochloride

This protocol describes the deprotection of 1-Boc-3-aminoazetidine using hydrochloric acid.

Materials:

-

1-Boc-3-aminoazetidine

-

4M HCl in 1,4-dioxane (or diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM) or methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous methanol or DCM.

-

Acidification: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 4M HCl in 1,4-dioxane (2.2 - 2.5 eq) dropwise. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed.[4] The deprotection is often visually indicated by the formation of a precipitate.

-

Isolation: Upon completion, add an excess of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the dihydrochloride salt.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with several portions of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the purified Azetidin-3-amine dihydrochloride under vacuum at a temperature not exceeding 40 °C to a constant weight.

Causality of Experimental Choices:

-

The use of a strong acid like HCl is necessary to cleave the acid-labile Boc protecting group. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[4]

-

Anhydrous conditions are crucial to prevent side reactions and ensure the clean formation of the dihydrochloride salt.

-

The use of a non-polar solvent like diethyl ether for precipitation is effective because the ionic dihydrochloride salt is insoluble in it, while the byproducts and any unreacted starting material may have some solubility.

Part 3: Spectroscopic Characterization

Due to the limited availability of published spectra for Azetidin-3-amine dihydrochloride, this section provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR and ¹³C NMR Data

The proton and carbon NMR spectra are powerful tools for confirming the structure of the molecule.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~4.0-4.5 | m | CH₂ adjacent to the ring nitrogen |

| ~3.5-4.0 | m | CH proton at the 3-position | |

| ~8.5-9.5 | br s | NH₃⁺ protons | |

| ~10.0-12.0 | br s | NH₂⁺ proton of the ring nitrogen | |

| ¹³C NMR | ~45-55 | - | CH₂ carbons of the azetidine ring |

| ~35-45 | - | CH carbon at the 3-position |

Note: Chemical shifts are highly dependent on the solvent used (e.g., D₂O, DMSO-d₆). The broad signals for the amine protons are due to proton exchange and quadrupolar broadening.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3000-2800 | Strong, broad | N-H stretch | Ammonium salts (NH₃⁺ and R₂NH₂⁺) |

| ~1600 | Medium | N-H bend | Primary amine salt (NH₃⁺) |

| 1250–1020 | Medium | C-N stretch | Aliphatic amine |

The broadness of the N-H stretching band is a characteristic feature of ammonium salts due to hydrogen bonding.[5]

Mass Spectrometry (MS)

In mass spectrometry, Azetidin-3-amine will likely be observed as its free base after ionization.

-

Expected Molecular Ion (M⁺): m/z = 72.07 (for C₃H₈N₂)

-

Fragmentation: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. Expect to see fragmentation patterns corresponding to the loss of radicals from the ring.[6]

Part 4: Reactivity and Synthetic Applications

Azetidin-3-amine dihydrochloride is a versatile intermediate for the synthesis of a wide range of more complex molecules. The free amine can be generated in situ by the addition of a suitable base, such as triethylamine or diisopropylethylamine, to allow for nucleophilic reactions at the primary amino group.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines, avoiding the over-alkylation issues that can arise with direct alkylation using alkyl halides.[7]

Caption: Workflow for N-alkylation via reductive amination.

Representative Protocol: N-Benzylation

-

Suspend Azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), and stir for 15-20 minutes to generate the free amine.

-

Add benzaldehyde (1.0-1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

-

Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer, and purify by column chromatography.[7]

N-Acylation

The primary amino group of Azetidin-3-amine can be readily acylated to form amides using acyl chlorides, anhydrides, or by coupling with carboxylic acids.

Representative Protocol: N-Acetylation

-

Suspend Azetidin-3-amine dihydrochloride (1.0 eq) in anhydrous DCM.

-

Add a suitable base, such as triethylamine (2.5 eq), and cool the mixture to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the N-acylated product, which can be further purified if necessary.[8]

Part 5: Safety and Handling

Azetidin-3-amine dihydrochloride should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Azetidin-3-amine dihydrochloride is a fundamentally important building block that provides access to a wide array of novel chemical entities for drug discovery. Its unique structural and electronic properties, conferred by the strained four-membered ring, offer medicinal chemists a powerful tool to optimize lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of next-generation therapeutics.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. 1-(3-Fluoropropyl)azetidin-3-amine. [Link]

-

ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

-

Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

-

LibreTexts. Table of Characteristic IR Absorptions. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(33), 8782-8786. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(1), 152. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10103. [Link]

-

Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2598. [Link]

-

LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Wisconsin-Madison. IR Chart. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

SpectraBase. Azetidine. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2598. [Link]

- Google Patents.

-

ResearchGate. Preparation of N-acylated amines. [Link]

-

N-acylation of amides through internal nucleophilic catalysis. Beilstein Journal of Organic Chemistry, 16, 2963-2969. [Link]

-

An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-292. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Journal of Analytical Methods in Chemistry, 2023, 5518413. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17820. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1956-1964. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 54(11), 903-908. [Link]

Sources

- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. Azetidines | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

Physicochemical properties of Azetidin-3-amine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Dihydrochloride

Abstract: Azetidin-3-amine dihydrochloride is a pivotal building block in modern medicinal chemistry, valued for its strained four-membered ring and versatile functional groups. The azetidine scaffold is a privileged motif in drug discovery, offering a unique three-dimensional vector for molecular elaboration.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of its dihydrochloride salt form. As the salt, it exhibits enhanced stability and aqueous solubility, facilitating its use in research and development.[3] This document serves as a foundational resource for researchers, chemists, and formulation scientists, detailing essential properties such as thermal behavior, solubility, and ionization constants, alongside validated protocols for their experimental determination.

Chemical Identity and Molecular Structure

Azetidin-3-amine dihydrochloride is the salt of a synthetically important diamine. The protonation of both the primary amine at the 3-position and the secondary amine within the azetidine ring enhances the compound's stability and handling characteristics compared to its free-base form.

Caption: Fig 1: Structure of Azetidin-3-amine dihydrochloride

Table 1: Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-azetidinamine dihydrochloride | [4] |

| CAS Number | 102065-89-4 | [4] |

| Molecular Formula | C₃H₈N₂ · 2HCl (or C₃H₁₀Cl₂N₂) | [4] |

| Molecular Weight | 147.03 g/mol | [5] |

| Physical Form | Solid | [4] |

| InChI Key | OOSDLMAZIRAMDN-UHFFFAOYSA-N |[4] |

Thermal Properties and Stability

The thermal characteristics of an active pharmaceutical ingredient (API) or intermediate are critical for determining appropriate processing and storage conditions. Differential Scanning Calorimetry (DSC) is the primary technique for evaluating these properties.[6][7]

Melting Point

A sharp melting point is indicative of high purity for a crystalline solid. For Azetidin-3-amine dihydrochloride, a specific melting point is not consistently reported in the literature, which is common for hydrochloride salts that may decompose upon melting. Experimental determination is therefore essential. DSC analysis provides a precise melting endotherm and can also reveal other thermal events like polymorphic transitions or decomposition.[8]

Protocol 2.1.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized procedure for determining the melting point and assessing the thermal stability of a solid sample.

Causality: DSC is chosen for its high sensitivity and ability to provide quantitative enthalpic data.[9] It measures the difference in heat flow required to increase the temperature of a sample and a reference, allowing for the detection of thermal events such as melting, crystallization, and glass transitions.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Azetidin-3-amine dihydrochloride into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid. For potentially volatile samples or to study processes involving dehydration, a hermetically sealed pan is recommended.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (20-50 mL/min) to prevent oxidative degradation.

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is typically reported as the onset temperature of the melting endotherm.

-

Analysis: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus). The presence of multiple peaks may indicate polymorphism or impurities.[6]

Caption: Fig 2: Workflow for DSC analysis

Solubility Profile

Aqueous solubility is a fundamental property that influences bioavailability and formulation design. As a dihydrochloride salt of a small molecule amine, Azetidin-3-amine dihydrochloride is expected to be freely soluble in water.

Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold-standard technique for its determination due to its direct measurement of the saturated state.[10]

Protocol 3.1.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality: This method is selected for its accuracy and reproducibility in establishing the maximum concentration of a compound that can dissolve under equilibrium conditions.[11] The long incubation period allows for the dissolution process to reach a steady state, providing a more reliable measure than faster, kinetic methods.

Methodology:

-

System Preparation: Add an excess amount of Azetidin-3-amine dihydrochloride to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the saturated solution and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.

Caption: Fig 3: Workflow for Shake-Flask solubility

Acid-Base Properties (pKa)

The pKa values of a molecule dictate its ionization state at a given pH, which profoundly impacts its solubility, permeability, and receptor binding affinity. Azetidin-3-amine possesses two basic nitrogen centers: the secondary amine of the azetidine ring and the primary amine at the 3-position. As a dihydrochloride salt, both are protonated. The two corresponding pKa values can be determined via potentiometric titration.

Protocol 4.1.1: pKa Determination by Potentiometric Titration

This is a highly precise and reliable method for determining the acid dissociation constants of ionizable compounds.[12]

Causality: Potentiometric titration is the definitive method for pKa determination because it directly measures the change in pH of a solution as a function of added titrant.[13] The inflection points in the resulting titration curve correspond directly to the pKa values of the ionizable groups.[14]

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[13]

-

Sample Preparation: Prepare a solution of Azetidin-3-amine dihydrochloride of known concentration (e.g., 1-10 mM) in deionized water. To maintain a consistent background, add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[14]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[13]

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The two pKa values are determined from the pH at the half-equivalence points. These points can be precisely located by analyzing the first or second derivative of the titration curve.

Caption: Fig 4: Workflow for pKa determination

Stability, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity of chemical reagents. Amine hydrochloride salts are often hygroscopic and require specific handling procedures.

Hygroscopicity

Hygroscopic materials readily absorb moisture from the atmosphere.[15] This can lead to physical changes, such as clumping, and chemical degradation, affecting the material's purity and reactivity.[16] For Azetidin-3-amine dihydrochloride, moisture absorption can impact its effective molecular weight and performance in subsequent reactions.

Recommended Handling and Storage

Given its nature as a dihydrochloride salt and supplier recommendations, the following procedures are advised:

-

Storage: The compound should be stored at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen).[4] Containers must be tightly sealed to prevent moisture ingress.[15][17] For long-term storage, a desiccator containing a drying agent is highly recommended.[17]

-

Handling: Operations involving the solid material should be performed as quickly as possible to minimize exposure to ambient air.[15] For sensitive applications, handling within a glovebox or drybox is ideal. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Chemical Reactivity

The reactivity of azetidines is largely governed by the significant ring strain of the four-membered heterocycle (approx. 25.4 kcal/mol).[1] This makes them more reactive than five-membered pyrrolidines but more stable and easier to handle than three-membered aziridines.[1][18] The dihydrochloride salt form is generally stable under recommended storage conditions. However, the free base, if generated, is a nucleophile and can participate in various organic reactions.

Summary of Physicochemical Properties

Table 2: Consolidated Physicochemical Data for Azetidin-3-amine Dihydrochloride

| Parameter | Value / Method | Rationale / Comments |

| Appearance | White to off-white solid | Visual inspection. |

| Molecular Formula | C₃H₁₀Cl₂N₂ | Confirmed by elemental analysis. |

| Molecular Weight | 147.03 g/mol | Calculated from the molecular formula. |

| Melting Point | Literature value not established. Determined by DSC. | High melting point expected; may decompose. |

| Aqueous Solubility | Expected to be high. Determined by Shake-Flask method. | Dihydrochloride salt form enhances water solubility. |

| pKa Values | Two values expected. Determined by Potentiometric Titration. | Corresponds to the two protonated amine groups. |

| Hygroscopicity | Hygroscopic | Common for amine hydrochloride salts.[15][17] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark, tightly sealed. | To prevent degradation from moisture, air, and light.[4] |

References

-

How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. [Link]

-

The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

-

How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

-

Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Azetidin-3-amine--hydrogen chloride (1/2) | C3H10Cl2N2 | CID 13491919 - PubChem. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Solubility Rules - YouTube. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. [https://www. JordiLabs.com/blog/differential-scanning-calorimetry-dsc-analysis-key-applications/]([Link]. JordiLabs.com/blog/differential-scanning-calorimetry-dsc-analysis-key-applications/)

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

-

4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. [Link]

-

(PDF) Development of Methods for the Determination of pKa Values - ResearchGate. [Link]

-

DSC of Low Molecular Mass Organic Materials and Pharmaceuticals | Request PDF - ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Azetidin-3-amine dihydrochloride | 102065-89-4 [sigmaaldrich.com]

- 5. Azetidin-3-amine--hydrogen chloride (1/2) | C3H10Cl2N2 | CID 13491919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quercus.be [quercus.be]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. tutorchase.com [tutorchase.com]

- 16. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 18. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of Azetidin-3-amine Dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

Azetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry, represents a cornerstone for the synthesis of a multitude of pharmacologically active agents. Its rigid four-membered ring system offers a unique conformational constraint that is highly sought after in drug design, enabling precise spatial orientation of substituents to optimize target engagement. However, the successful integration of this valuable scaffold into drug discovery and development pipelines is fundamentally reliant on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The dihydrochloride salt form, while often employed to enhance aqueous solubility, presents a unique set of challenges when working with organic solvents commonly used in synthesis, purification, and formulation.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of azetidin-3-amine dihydrochloride in organic solvents. By moving beyond a simple recitation of protocols, this guide delves into the underlying principles governing solubility, offering field-proven insights to empower rational solvent selection and experimental design.

Theoretical Framework: Deconstructing the Solubility of an Amine Salt

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For an amine salt like azetidin-3-amine dihydrochloride, the solubility in organic solvents is governed by a delicate balance between the energetic cost of breaking the crystal lattice of the salt and the energy gained from the solvation of the resulting ions by the solvent molecules.

The "Like Dissolves Like" Principle Quantified: Hansen Solubility Parameters

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.

-

δP (Polar): Representing the energy from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Accounting for the strong interactions involving hydrogen bond donors and acceptors.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

The principle behind HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.

It is important to note that the dihydrochloride salt will have significantly different HSPs compared to the free amine, with a much larger polar (δP) and hydrogen bonding (δH) component due to its ionic nature. This inherently limits its solubility in non-polar organic solvents.

The Critical Role of pKa in Solubility

The pKa of an amine is a measure of its basicity. For azetidin-3-amine, with two amine groups, there will be two pKa values corresponding to the protonation of each nitrogen. While experimental pKa values for azetidin-3-amine are not widely published, computational methods and comparison with structurally similar cyclic amines can provide reasonable estimates.[4][5][6] The pKa values are crucial for understanding the pH-dependent solubility in aqueous systems and can also influence interactions in protic organic solvents. In the dihydrochloride salt, both amine groups are protonated, which dictates its high polarity.

A Practical Guide to Determining Solubility: Methodologies and Workflows

A systematic and robust experimental approach is essential for accurately determining the solubility of azetidin-3-amine dihydrochloride. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

Materials:

-

Azetidin-3-amine dihydrochloride (solid)

-

Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Figure 1: Experimental workflow for the shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of azetidin-3-amine dihydrochloride into appropriately labeled vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a solvent-compatible syringe filter to remove any undissolved particles.

-

Quantification:

-

HPLC Method: Prepare a calibration curve using standard solutions of azetidin-3-amine dihydrochloride of known concentrations.[9][10] Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a similar approach using a calibration curve can be employed with a UV-Vis spectrophotometer.[11]

-

-

Calculation: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or µg/mL.

Analytical Considerations: HPLC vs. UV-Vis

The choice of analytical technique for quantification depends on the properties of the analyte and the desired specificity.

Figure 2: Comparison of HPLC and UV-Vis for solubility quantification.

For azetidin-3-amine dihydrochloride, which lacks a strong UV chromophore, HPLC with a detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be more appropriate than UV-Vis spectroscopy.

Predicted and Experimental Solubility Data

Due to the highly polar and ionic nature of azetidin-3-amine dihydrochloride, its solubility is expected to be highest in polar protic and polar aprotic solvents, and very low in non-polar and weakly polar aprotic solvents.

Table 1: Predicted and Illustrative Experimental Solubility of Azetidin-3-amine Dihydrochloride in Common Organic Solvents at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Illustrative Experimental Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | 10 - 50 |

| Methanol | Polar Protic | Moderate | 5 - 20 |

| Water | Polar Protic | Very High | > 100 |

| Ethanol | Polar Protic | Low to Moderate | 1 - 10 |

| Isopropanol | Polar Protic | Low | < 1 |

| Acetonitrile | Polar Aprotic | Very Low | < 0.1 |

| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Insoluble | < 0.01 |

| Dichloromethane (DCM) | Weakly Polar Aprotic | Insoluble | < 0.01 |

| Toluene | Non-polar | Insoluble | < 0.01 |

| Hexane | Non-polar | Insoluble | < 0.01 |

Disclaimer: The predicted solubility is based on the general principles of solubility for amine hydrochlorides. The illustrative experimental values are hypothetical and should be confirmed by laboratory experiments.

Factors Influencing Solubility

Several factors can significantly impact the solubility of azetidin-3-amine dihydrochloride in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined if the process involves temperature variations.

-

Solvent Polarity and Hydrogen Bonding Capacity: As predicted by HSP, solvents with higher polarity and the ability to form hydrogen bonds will be more effective at solvating the protonated amine and chloride ions.

-

Presence of Water: Small amounts of water in an organic solvent can significantly increase the solubility of a hydrophilic salt like azetidin-3-amine dihydrochloride.

-

Common Ion Effect: In a solution already containing chloride ions, the solubility of the dihydrochloride salt may be suppressed.

Safety and Handling of Azetidin-3-amine Dihydrochloride

As with any chemical reagent, proper safety precautions must be observed when handling azetidin-3-amine dihydrochloride.

-

Hazard Identification: Based on available safety data sheets, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion: A Data-Driven Approach to a Critical Parameter

A thorough understanding and accurate measurement of the solubility of azetidin-3-amine dihydrochloride in organic solvents are critical for its effective use in drug discovery and development. By combining a theoretical understanding of the factors governing solubility with robust experimental methodologies, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This data-driven approach not only enhances the efficiency of the development process but also contributes to the overall quality and robustness of the final active pharmaceutical ingredient.

References

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for the prediction of Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

- Just-Brito, R., et al. (2021). A new group-contribution based method for determination of solubility parameter of nonelectrolyte organic compounds. Journal of Molecular Liquids, 329, 115538.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Azetidin-3-amine dihydrochloride Safety Data Sheet.

- Belmares, M., et al. (2004). Hildebrand and Hansen solubility parameters from molecular dynamics with applications to electronic nose polymer sensors.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.

- Avdeef, A. (2012).

- Yalkowsky, S. H., & He, Y. (2003).

- Ambeed. (n.d.). Azetidin-3-amine dihydrochloride.

- MedChemExpress. (n.d.). Azetidin-3-ol hydrochloride Safety Data Sheet.

- BLD Pharm. (n.d.). Azetidin-3-amine dihydrochloride Safety Data Sheet.

- ChemicalBook. (n.d.). 1-(3-fluoropropyl)azetidin-3-amine.

- BLD Pharmatech. (n.d.). Safety Data Sheet.

- Enamine. (n.d.). Safety Data Sheet.

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

- Amadis Chemical. (n.d.). 1-(3-fluoropropyl)azetidin-3-amine hydrochloride.

- ChemScene. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride.

- BLD Pharm. (n.d.). Azetidin-3-amine.

- Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina).

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. Retrieved from [Link]

- Alluri, V. S. P. V., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(13), 4228.

-

PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine. Retrieved from [Link]

- Eckert, F., & Klamt, A. (2006). A simple method for the estimation of pKa of amines.

-

Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Yamamoto, H. (2017). Consideration of Hansen Solubility Parameters. Part 3.

- AK Scientific, Inc. (n.d.). 1-(Azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride.

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

American Pharmaceutical Review. (2015, May 31). From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

SciELO. (n.d.). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [Link]

- Gibson, E. K. (2007).

-

ResearchGate. (n.d.). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

-

Hansen, C. M. (2022, January 16). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). Azetidin-3-amine. Retrieved from [Link]

-

Abbott, S. (n.d.). HSPiP Software. Practical Solubility Science. Retrieved from [Link]

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 1-Tert-butylazetidin-3-amine.

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

- ResearchGate. (n.d.). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

NIH. (n.d.). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Retrieved from [Link]

- ResearchGate. (n.d.). Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model.

-

LookChem. (n.d.). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

-

Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- ScienceDirect. (n.d.). Prediction of CO2 solubility in aqueous amine solutions using machine learning method.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (n.d.). (PDF) Amiodarone hydrochloride: Enhancement of solubility and dissolution rate by solid dispersion technique.

- SciELO. (n.d.). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique.

-

American Elements. (n.d.). Azetidines. Retrieved from [Link]

- Fisher Scientific. (n.d.). Azetidines.

- ChemScene. (n.d.). 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride.

- BLD Pharm. (n.d.). 2089377-55-7|Azetidin-3-amine hydrochloride.

- Smolecule. (n.d.). Buy 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate.

- LaGuardia Community College. (n.d.). Solubility Curve of a Salt.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides.

- AMiner. (n.d.). Solubility of Organic Hydrochlorides.

-

PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]

- SciSpace. (1967). The Solubility of Amine Salts in Solvents of Low Polarity and the Influence of Diluents on the Extraction Properties of Amine Salts.

- Fluorochem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride.

-

ResearchGate. (n.d.). How come the hydrochloride salt dissolves in hexane? Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- BLD Pharm. (n.d.). 2098088-44-7|N-(Azetidin-3-yl)-5-fluoropyrimidin-2-amine dihydrochloride.

- Aceschem. (n.d.). 1864063-28-4 - (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride.

- BLD Pharm. (n.d.). 928038-44-2|Azetidin-3-ylmethanol hydrochloride.

- Huateng Pharma. (n.d.). Azetidin-3-amine,dihydrochloride.

- Suzhou Aobi Pharmaceutical Technology Co., Ltd. (n.d.). 1-(propan-2-yl)azetidin-3-amine dihydrochloride.

- ChemicalBook. (n.d.). N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride.

- BLD Pharm. (n.d.). 2097953-53-0|N-(Azetidin-3-yl)-5-chloropyridin-2-amine dihydrochloride.

-

PubChem. (n.d.). (Azetidin-3-yl)methanol. Retrieved from [Link]

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- BLD Pharm. (n.d.). 1343973-39-6|1-(2,2-Difluoroethyl)azetidin-3-amine.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical...

-

YouTube. (2022, January 15). HSPiP HSP Estimation (New). Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

ACS Omega. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Molecules. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uregina.scholaris.ca [uregina.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 8. youtube.com [youtube.com]

- 9. capotchem.cn [capotchem.cn]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Senior Application Scientist's Guide to Sourcing Azetidin-3-amine Dihydrochloride

Foreword: The Strategic Value of a Well-Sourced Building Block

In the landscape of modern drug discovery and medicinal chemistry, the azetidine motif is a cornerstone. Its role as a saturated bioisostere for other cyclic and acyclic structures provides a powerful tool for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. Specifically, Azetidin-3-amine and its dihydrochloride salt (CAS No: 189124-96-7) serve as a critical starting material and structural scaffold in the synthesis of novel therapeutics, from kinase inhibitors to CNS-targeting agents.

Part 1: The Supplier Landscape - A Framework for Qualification

The commercial availability of Azetidin-3-amine dihydrochloride is robust, with numerous chemical suppliers listing it in their catalogs. The challenge lies not in finding a supplier, but in selecting the right supplier. Our approach is a multi-step qualification process designed to mitigate risk and ensure consistent quality.

Diagram: Supplier Qualification Workflow

The following workflow illustrates a systematic approach to vetting and selecting a chemical supplier for critical reagents like Azetidin-3-amine dihydrochloride.

Caption: A systematic workflow for qualifying suppliers of critical chemical reagents.

Major Commercial Suppliers

A survey of the market reveals several key suppliers that consistently offer Azetidin-3-amine dihydrochloride. While this is not an exhaustive list, it represents a strong starting point for your search.

| Supplier Category | Representative Companies | Typical Purity | Notes |

| Major Global Distributors | Sigma-Aldrich (Merck), Fisher Scientific | 97-98%[1] | Offer extensive documentation and robust supply chains. Often serve as resellers for other primary manufacturers. |

| Building Block Specialists | Combi-Blocks, Enamine, BLD Pharm[2] | ≥98% | Specialize in novel and diverse chemical scaffolds for drug discovery. May offer a wider range of derivatives. |

| Custom Synthesis & CROs | ChemScene[3][4], Parchem[5] | ≥98% (often to custom spec) | Ideal for large-scale needs or when specific purity profiles or analytical data are required. |

Part 2: Technical Due Diligence - Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for assessing the quality of a chemical batch. Do not assume all CoAs are created equal. A trustworthy CoA is a self-validating system, providing not just results, but the methods used to obtain them.

Key Parameters to Scrutinize on the CoA:

-

Identity Confirmation: The CoA must confirm the chemical structure.

-

Nuclear Magnetic Resonance (¹H NMR): This is non-negotiable. The spectrum should be consistent with the structure of Azetidin-3-amine dihydrochloride. Look for characteristic peaks and ensure the integration values match the proton count.

-

Mass Spectrometry (MS): Should show the correct mass for the protonated free base (C₃H₈N₂).

-

-

Purity Assessment: This is often the most critical parameter.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): A purity value of ≥98% is standard for most research applications.[1][3] The method (column type, mobile phase, detector) should be specified.

-

Elemental Analysis (CHN): For a dihydrochloride salt, the measured percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values. This also indirectly confirms the salt stoichiometry.

-

-

Residual Solvent Analysis: Typically performed by GC, this is crucial for ensuring that solvents used in purification (e.g., ether, ethyl acetate) are below acceptable limits.

-

Water Content: Determined by Karl Fischer titration. This is particularly important for hygroscopic materials like amine salts, as excess water can affect reaction stoichiometry and stability.[6]

Part 3: Practical Application - Handling, Storage, and In-House QC

Azetidin-3-amine dihydrochloride is a hygroscopic, crystalline solid.[7] Proper handling and storage are paramount to maintaining its integrity from the moment it arrives in your lab.

Safe Handling and Storage Protocol

-

Receiving: Upon receipt, visually inspect the container for an intact seal. Note the supplier's batch number in your lab notebook.

-

Storage Environment: Store the material in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite or silica gel) or in a controlled inert atmosphere (e.g., a glove box).[7][8] The recommended storage temperature is typically room temperature, away from direct light.

-

Weighing and Dispensing: Due to its hygroscopic nature, weighing should be performed as quickly as possible.[8] For sensitive reactions, it is best practice to handle the material in a glove box or glove bag under an inert atmosphere (Nitrogen or Argon).[7]

-

Solution Preparation: The dihydrochloride salt form enhances water solubility compared to the free base. For organic reactions, solubility may need to be assessed in various aprotic solvents. Gentle heating or sonication may be required.

Diagram: In-House QC Verification Workflow

Never implicitly trust a supplier's CoA. A quick, in-house verification is a mandatory step for ensuring experimental reproducibility.

Caption: A streamlined workflow for in-house quality control verification of incoming reagents.

Protocol: Rapid Identity and Purity Verification by ¹H NMR

This protocol provides a quick and reliable method to confirm the identity of Azetidin-3-amine dihydrochloride upon receipt.

-

Sample Preparation: Accurately weigh 5-10 mg of the material and dissolve it in approximately 0.7 mL of deuterium oxide (D₂O).

-

Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher).

-

Acquisition: Acquire a standard proton spectrum. The H-D exchange from D₂O will cause the amine and N-H protons to be broad or disappear, simplifying the spectrum.

-

Data Analysis:

-

Expected Signals: You should observe two primary signals corresponding to the azetidine ring protons. These will appear as complex multiplets due to coupling.

-

Chemical Shift: The protons alpha to the ammonium nitrogen will be significantly downfield.

-

Purity Check: Look for any unexpected peaks. Small peaks corresponding to common solvents (e.g., diethyl ether, ethyl acetate) or other impurities should be integrated and quantified. If impurity levels exceed 1-2%, this may warrant contacting the supplier.

-

Conclusion: A Foundation for Success

The successful application of Azetidin-3-amine dihydrochloride in a research or development program begins long before the first reaction is set up. It starts with a strategic, diligent, and skeptical approach to sourcing. By implementing a robust supplier qualification workflow, critically evaluating technical documentation, and performing mandatory in-house verification, you establish a chain of custody for quality. This ensures that the chemical building blocks you rely on are precisely what they claim to be, safeguarding the integrity of your science and accelerating your path to discovery.

References

-

Kymos. Quality control of small molecules. [Link]

-

Bandyopadhyay, A. R. et al. (2016). Discussion on isolating hygroscopic salts. ResearchGate. [Link]

-

HepatoChem. How do you handle hygroscopic salts?. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

Sources

- 1. Azetidines | Fisher Scientific [fishersci.com]

- 2. 102065-86-1|Azetidin-3-amine|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. parchem.com [parchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. hepatochem.com [hepatochem.com]

Azetidin-3-amine Dihydrochloride: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of Strained Scaffolds in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly turning to three-dimensional scaffolds that offer superior control over molecular shape and physicochemical properties. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" motif. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile, while its compact and rigid structure provides a powerful tool for navigating unexplored chemical space. Azetidin-3-amine dihydrochloride, a readily accessible and versatile building block, serves as a critical entry point for incorporating this valuable scaffold into drug candidates. This guide provides a comprehensive overview of the strategic application of azetidin-3-amine dihydrochloride in medicinal chemistry, from its fundamental properties to its role in the synthesis of complex bioactive molecules.

Physicochemical Properties and Strategic Advantages

The incorporation of an azetidine moiety, often through building blocks like azetidin-3-amine, can profoundly and beneficially influence the properties of a drug candidate. The constrained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.

One of the most significant advantages of the azetidine scaffold is its role as a bioisostere. It can effectively replace more common saturated heterocycles like piperidine and pyrrolidine, or even acyclic linkers, often leading to improved physicochemical properties. This bioisosteric replacement can enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, all of which are critical parameters in drug development.

Table 1: Physicochemical Properties of Representative Azetidine-Containing Compounds

| Property | Value/Observation | Significance in Drug Design |

| Topological Polar Surface Area (TPSA) | Generally lower than larger heterocycles, contributing to better cell permeability. For 1-(Pyridin-2-yl)azetidin-3-amine, the TPSA is 42.15 Ų. | Improved oral bioavailability and CNS penetration. |

| Calculated LogP (cLogP) | The azetidine moiety typically lowers the lipophilicity of a molecule compared to larger aliphatic rings. For 1-(Pyridin-2-yl)azetidin-3-amine, the LogP is 1.0725. | Reduced potential for off-target toxicity and improved solubility. |

| Aqueous Solubility | Replacement of larger, more lipophilic groups with an azetidine ring can significantly increase aqueous solubility. | Enhanced developability and formulation options. |

| Metabolic Stability | The strained ring can be more resistant to metabolic degradation at certain positions compared to less strained systems. | Increased in vivo half-life and reduced metabolic liabilities. |

Synthetic Utility: Key Reactions and Protocols

Azetidin-3-amine dihydrochloride is a bifunctional molecule, possessing a primary amine and a secondary amine within the azetidine ring. The dihydrochloride salt form enhances its stability and ease of handling. The reactivity of the two amino groups can be selectively controlled through careful choice of reaction conditions and protecting group strategies.

N-Acylation: Forging Amide Bonds

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. The primary amine of azetidin-3-amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents.

Experimental Protocol: General Procedure for N-Acylation

-

Preparation: To a solution of azetidin-3-amine dihydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF)) at 0 °C, add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salts.

-

Acylation: Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of a non-nucleophilic base is crucial to deprotonate the ammonium salts, liberating the free amine for reaction without competing with the nucleophilic attack on the acylating agent. The reaction is typically performed at a low initial temperature to control the exothermicity of the acylation.

Caption: Workflow for the N-Acylation of Azetidin-3-amine.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines. It proceeds via the in situ formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by reduction with a mild reducing agent. This one-pot procedure is highly chemoselective and avoids the over-alkylation that can be problematic in direct alkylation with alkyl halides.

Experimental Protocol: General Procedure for Reductive Amination

-

Iminium Formation: In a dry reaction flask, dissolve azetidin-3-amine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a tertiary amine base (2.2 eq) to neutralize the hydrochloride salts. Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous phase with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Causality: Sodium triacetoxyborohydride is the preferred reducing agent due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. The initial stirring period before the addition of the reducing agent allows for the formation of the iminium ion intermediate, which is the species that is ultimately reduced.

Caption: Workflow for Reductive Amination of Azetidin-3-amine.

N-Alkylation: Direct Introduction of Alkyl Groups

Direct N-alkylation with alkyl halides offers a straightforward route to introduce alkyl substituents onto the azetidine nitrogen. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. While effective, this method can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially with reactive alkyl halides.

Experimental Protocol: General Procedure for N-Alkylation

-

Preparation: Suspend azetidin-3-amine dihydrochloride (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.2 eq), in a polar aprotic solvent like acetonitrile or DMF.

-

Alkylation: Add the alkyl halide (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor for completion by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate and dissolve the residue in an organic solvent.

-

Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality: The choice of a non-nucleophilic base is important to avoid competition with the desired alkylation reaction. The use of a polar aprotic solvent helps to dissolve the reactants and facilitate the S_N2 reaction. Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.

Case Studies in Medicinal Chemistry: The Impact of the Azetidine Moiety

The strategic incorporation of the azetidine-3-amine scaffold has been instrumental in the development of several important drug candidates and approved drugs. The unique structural and physicochemical properties of the azetidine ring contribute to enhanced pharmacological profiles.

One notable example is the development of Janus kinase (JAK) inhibitors. Tofacitinib, a first-in-class JAK inhibitor for the treatment of rheumatoid arthritis, features a pyrrolo[2,3-d]pyrimidine core. In the exploration of new chemical space for JAK inhibitors, researchers have synthesized analogs incorporating an azetidine moiety. For instance, an azetidine-containing bis-amide has been reported as a selective JAK3 inhibitor. The rigid azetidine scaffold helps to orient the substituents in a precise manner for optimal interaction with the target enzyme.

In another example, the replacement of a pyrazine ring with an azetidine moiety in a series of oxytocin receptor antagonists led to a compound with a tenfold improvement in aqueous solubility. This highlights the power of the azetidine ring as a bioisostere for improving the developability of drug candidates.

The Azetidine Scaffold: A Guide to Harnessing Strain and Structure in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of inherent ring strain and conformational rigidity provides a powerful tool for drug designers to optimize pharmacological properties. This guide offers an in-depth exploration of the azetidine scaffold, grounded in field-proven insights. We will dissect the fundamental principles that make this motif attractive, survey key synthetic methodologies that grant access to this privileged structure, and analyze its role as a versatile bioisostere and a modulator of pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of azetidines in the design of next-generation therapeutics.

The Azetidine Paradox: Exploiting Strain for Stability and Function

The utility of the azetidine scaffold is rooted in a fascinating paradox: its reactivity, driven by significant ring strain, is balanced by a stability that makes it a reliable component in drug molecules.[1][2] Azetidine's ring strain, approximately 25.4 kcal/mol, is intermediate between the highly reactive and difficult-to-handle aziridine (~27.7 kcal/mol) and the far more stable pyrrolidine (~5.4 kcal/mol).[1] This "sweet spot" is the causal factor behind its success; the ring is stable enough for facile handling and incorporation but sufficiently strained to enable unique, triggered reactivity for synthetic diversification.[1][3]

Beyond its reactivity, the azetidine ring imparts critical three-dimensional (3D) structural features to a molecule. Unlike flat aromatic rings, the four-membered ring is puckered, forcing substituents into defined spatial vectors (pseudo-axial or pseudo-equatorial).[4] This conformational constraint can significantly reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[5] The increasing demand for sp³-rich, non-planar structures in drug discovery further elevates the importance of scaffolds like azetidine, which can improve physicochemical properties such as solubility and metabolic stability.[6][7][8]

Synthetic Strategies: Constructing the Strained Ring

Historically, the synthesis of the azetidine ring was a significant challenge for chemists, a factor that limited its adoption in drug discovery campaigns.[9][10] However, recent decades have seen the development of a robust synthetic toolbox, enabling access to a wide array of functionalized azetidines. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the scale of the synthesis.

Intramolecular Cyclization: Palladium-Catalyzed C(sp³)–H Amination

One of the most powerful modern strategies involves the direct formation of a C-N bond via intramolecular C-H amination.[11] This approach is highly valued for its efficiency and atom economy, converting an acyclic amine precursor directly into the desired heterocycle.

Causality Behind the Method: The rationale for using a palladium catalyst is its ability to selectively activate a specific C-H bond, often guided by a directing group (e.g., picolinamide), and facilitate the bond-forming reaction with the tethered nitrogen atom. This method avoids the need for pre-functionalized starting materials, which is a significant advantage in complex molecule synthesis.

This protocol is a representative example based on established methodologies.[11]

-

Reaction Setup: To an oven-dried Schlenk tube, add the amine substrate (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and the appropriate ligand (e.g., a phosphine ligand, 0.2 equiv.).

-

Solvent and Base: Add a suitable anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Argon or Nitrogen).

-

Heating: Place the sealed tube in a preheated oil bath at the specified temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired azetidine derivative.

Strain-Release Strategies

A conceptually elegant approach harnesses the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[11][12] The release of strain upon ring-opening provides the energy needed to drive the reaction forward, allowing for the introduction of a wide range of functional groups at the C3 position.

[2+2] Photocycloadditions

The aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for constructing the azetidine core.[1][10] Modern iterations of this reaction often employ photocatalysts, such as iridium(III) complexes, which can activate the precursors using visible light under mild conditions.[1]

The Azetidine as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to modulate activity and pharmacokinetics. The azetidine scaffold is an exceptionally versatile bioisostere.[7]

-